benzyl N-(2-methylbut-3-yn-2-yl)carbamate chemical structure
benzyl N-(2-methylbut-3-yn-2-yl)carbamate chemical structure
Executive Summary
Benzyl N-(2-methylbut-3-yn-2-yl)carbamate (CAS: 230626-95-6) is a specialized synthetic intermediate widely utilized in medicinal chemistry and peptide synthesis.[1] Structurally, it consists of a 1,1-dimethylpropargylamine core protected by a benzyloxycarbonyl (Cbz) group.
This compound serves as a strategic "linchpin" in drug discovery for two primary reasons:
-
Gem-Dimethyl Effect: The geminal dimethyl groups at the
-position relative to the nitrogen provide conformational constraints (Thorpe-Ingold effect), often improving the metabolic stability and receptor binding affinity of the final pharmaceutical target. -
Dual Functionality: It possesses a terminal alkyne for bio-orthogonal ligation (e.g., "Click" chemistry, Sonogashira coupling) and a Cbz-protected amine that is stable to acidic and basic conditions but cleavable via hydrogenolysis.
This guide details the structural properties, synthesis protocols, and reactivity profiles of this compound, designed for researchers optimizing small molecule synthesis or peptidomimetics.
Chemical Identity & Structural Analysis[2][3][4][5]
Physicochemical Data
| Property | Specification |
| IUPAC Name | Benzyl N-(2-methylbut-3-yn-2-yl)carbamate |
| Common Synonyms | N-Cbz-1,1-dimethylpropargylamine; Carbamic acid, N-(1,1-dimethyl-2-propyn-1-yl)-, phenylmethyl ester |
| CAS Number | 230626-95-6 |
| Molecular Formula | |
| Molecular Weight | 217.26 g/mol |
| SMILES | CC(C)(C#C)NC(=O)OCC1=CC=CC=C1 |
| InChI Key | JPGJBWDZXJKROY-UHFFFAOYSA-N |
| Physical State | White to off-white solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |
Structural Features
-
Cbz (Z) Group: Provides robust protection for the amine. It is orthogonal to Boc (acid-labile) and Fmoc (base-labile) strategies, making it ideal for multi-step synthesis.
-
Gem-Dimethyl Moiety: The two methyl groups at the C2 position create steric bulk. This prevents
-proton abstraction and enzymatic degradation, a common failure point in propargyl amine-based drugs. -
Terminal Alkyne: A reactive handle for carbon-carbon bond formation (Sonogashira) or heteroatom ligation (CuAAC Click chemistry).
Synthetic Methodology
The synthesis of Benzyl N-(2-methylbut-3-yn-2-yl)carbamate is typically achieved via the Schotten-Baumann reaction or anhydrous acylation of 2-methylbut-3-yn-2-amine with benzyl chloroformate (Cbz-Cl).
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for Cbz-protection of 1,1-dimethylpropargylamine.
Experimental Protocol (Standardized)
Objective: Synthesis of Benzyl N-(2-methylbut-3-yn-2-yl)carbamate on a 10 mmol scale.
Reagents:
-
2-methylbut-3-yn-2-amine (1,1-dimethylpropargylamine): 10 mmol (0.83 g)
-
Benzyl chloroformate (Cbz-Cl): 11 mmol (1.88 g)
-
Triethylamine (TEA): 15 mmol (2.1 mL)
-
Dichloromethane (DCM): 30 mL (Anhydrous)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add 2-methylbut-3-yn-2-amine and anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add Triethylamine (TEA) dropwise to the stirring solution.
-
Acylation: Add Benzyl chloroformate dropwise over 15 minutes via a syringe or addition funnel. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with saturated
solution (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Validation:
-
Yield: Expect 85–95%.
-
TLC: Product
~0.5 (Hexane:EtOAc 4:1), stains with .
Reactivity & Applications
This compound is a versatile intermediate.[2][3][4] Its reactivity profile allows for divergent synthesis pathways, particularly in the development of kinase inhibitors (e.g., TRK inhibitors) and peptidomimetics.
Reactivity Landscape
Figure 2: Primary reactivity pathways including coupling, cycloaddition, and deprotection.
Key Applications
-
TRK Inhibitor Synthesis:
-
The terminal alkyne undergoes Sonogashira coupling with aryl halides or acid chlorides.
-
Mechanism:[2][5] The Pd(0) catalyst inserts into the Aryl-Halide bond, followed by transmetallation with the copper-acetylide formed from the terminal alkyne, and finally reductive elimination to form the C-C bond.
-
Reference: Used as Intermediate 1-36 in the synthesis of TRK inhibitors for cancer therapy [1].
-
-
Peptidomimetics (Gem-Dimethyl Effect):
-
Incorporating this unit into peptide backbones restricts conformational freedom. The gem-dimethyl group favors folded structures (turns/helices) and prevents proteolysis.
-
-
Bio-orthogonal Labeling:
-
The alkyne is a "Click" handle.[3] It can be reacted with azide-tagged fluorophores or biotin in complex biological media without interfering with native biochemical processes.
-
Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these reference values.
NMR Spectroscopy ( )
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 7.30 – 7.40 | Multiplet | 5H | Aromatic (Cbz phenyl) | |
| 5.10 | Singlet | 2H | Benzyl | |
| 5.05 | Broad Singlet | 1H | NH (Carbamate) | |
| 2.35 | Singlet | 1H | Alkyne | |
| 1.65 | Singlet | 6H | Gem-dimethyl | |
| 154.5 | - | - | Carbonyl (C=O) | |
| 136.5 | - | - | Aromatic ipso-C | |
| 128.5, 128.1 | - | - | Aromatic CH | |
| 87.0 | - | - | Internal Alkyne C | |
| 71.0 | - | - | Terminal Alkyne CH | |
| 66.5 | - | - | Benzyl | |
| 48.0 | - | - | Quaternary C ( | |
| 29.5 | - | - | Methyl ( |
Mass Spectrometry
-
Ionization Mode: ESI (+)
-
Expected Mass:
-
Fragment Ions: Loss of benzyl group or
is common in MS/MS.
Safety & Handling
-
Hazards: Benzyl N-(2-methylbut-3-yn-2-yl)carbamate is generally considered an irritant.
-
Skin/Eye Contact: Can cause irritation. Wear nitrile gloves and safety goggles.
-
Inhalation: Avoid dust/mist. Use in a fume hood.
-
-
Storage: Store at 2–8°C. Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alkyne or hydrolysis over long periods.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
Patent: Li, Y., et al. "Compounds and compositions as TRK inhibitors." World Intellectual Property Organization, WO 2012/034095 A1, 2012.
-
Chemical Supplier Data: "Benzyl N-(2-methylbut-3-yn-2-yl)carbamate CAS 230626-95-6."[1] ChemScene.
- General Methodology: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz protection protocols).
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy Benzyl but-3-yn-2-ylcarbamate | 1393576-61-8 [smolecule.com]
- 4. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 5. prepchem.com [prepchem.com]
